molecular formula C₆H₂D₄N₂O B132304 Nicotinamide-d4 CAS No. 347841-88-7

Nicotinamide-d4

Cat. No. B132304
M. Wt: 126.15 g/mol
InChI Key: DFPAKSUCGFBDDF-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide-d4: Comprehensive Analysis

Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 (niacin) and is a precursor to the coenzyme NAD+ (nicotinamide adenine dinucleotide). It plays a crucial role in cellular metabolism and is involved in various oxidation-reduction reactions in biological systems . Nicotinamide has been identified as an essential nutrient for cellular growth and maintenance and has emerged as a novel cytoprotectant for the

Scientific Research Applications

Neurological Applications

Nicotinamide has been explored for its neuroprotective properties. It was found to reverse neurological and neurovascular deficits in diabetic rats and is considered for the treatment of diabetic peripheral neuropathy (DPN). Its role as a weak poly(ADP-ribose) polymerase (PARP) inhibitor, antioxidant, and calcium modulator makes it a potential non-toxic therapy for DPN (Stevens et al., 2007). Additionally, nicotinamide's impact on cognitive function has been studied, suggesting its potential in preserving and enhancing neurocognitive function, with possible benefits for conditions like age-related cognitive decline and Alzheimer's disease (Rennie et al., 2015).

Cellular and Molecular Applications

Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells by acting as a kinase inhibitor, influencing pathways critical for cell survival and differentiation (Meng et al., 2018). Furthermore, it plays a significant role in various cellular functions, including cellular energy metabolism, oxidative stress modulation, and influencing pathways related to cellular survival and death. This positions nicotinamide as a potential therapeutic agent for immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Potential in Disease Treatment and Prevention

Nicotinamide has been evaluated for its potential in preventing nonmelanoma skin cancer and its use in dermatology for preventing photoageing and skin cancers in humans. It prevents the UV radiation-induced energy crisis, enhances DNA repair, and reduces UV-induced suppression of immunity (Snaidr et al., 2019). Moreover, its role as a PARP-1 inhibitor suggests its utility as an adjunctive therapy for early stages of Alzheimer’s Disease, potentially improving mitochondrial function and diminishing neuroinflammation (Salech et al., 2020).

Safety And Hazards

Nicotinamide-d4 is generally safe, but potential risks for epigenetic alterations are associated with chronic use at high doses . Minor abnormalities of liver enzymes can infrequently occur at the doses used for diabetes prevention .

Future Directions

Future pre-clinical and clinical studies are needed to evaluate and validate the therapeutic potential of Nicotinamide-d4 and other NAD+ precursors . New studies will benefit from comparing the effectiveness of different NAD+ precursors side by side .

properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574036
Record name (~2~H_4_)Pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinamide-d4

CAS RN

347841-88-7
Record name (~2~H_4_)Pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-88-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction was carried out in a reaction mixture (30 ml), comprising 500 mM 3-cyanopyridine, 40 mM potassium phosphate buffer (pH 7.0) and resting cells (dry weight 2.3 mg). During the reaction, 3-cyanopyridine (500 mM) was added 7 times as soon as it was consumed. In this manner, 4.0 M 3-cyanopyridine was added in the course of 15 h and 3.89 M (475 g/l) nicotinamide was formed, corresponding to a yield of 97.3%. Nicotinic acid was not formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
97.3%

Synthesis routes and methods II

Procedure details

High performance liquid chromatography was used to detect Nampt reaction products. HPLC was performed with Waters 515 pumps and a 2487 detector (Waters, Mass.) with a Supelco LC-18-T column (15 cm×4.6 cm; Supelco, Pa.). The Nampt reaction was conducted at 37° C. for 15 min in 500 μl of reaction buffer (50 mM Tris-HCl [pH 7.5], 10 mM MgCl2, 50 mM nicotinamide, 0.2 mM PRPP) with 50 μg of the recombinant Nampt protein. The reaction was terminated by adding 125 μl of 1 M HClO4. Protein was then precipitated at 18,000 g, and 500 μl of the supernatant was neutralized with 40 μl of 3 M K2CO3. After centrifugation, 100 μl of sample was mixed with 400 μl of Buffer A (50 mM K2PO4/KHPO4, pH 7.0) and loaded into the HPLC system. The products from Nampt reaction were monitored by absorbance at 261 nm. Results of HPLC detection of Nampt reaction products showed that the mouse Nampt produced nicotinamide mononucleotide (NMN) from nicotinamide and PRPP (see, e.g., FIG. 4D). Nampt failed to catalyze the synthesis of nicotinic acid mononucleotide (NaMN) from nicotinic acid and PRPP (see, e.g., FIGS. 13A and 13B), confirming the substrate specificity of this enzyme. In isolated reactions, it was also confirmed that Nmnat catalyzed the synthesis of NAD from NMN and ATP.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.096 mole of 3-cyanopyridine was dissolved in 5.556 mole of water and 0.0115 mole of MnO2, prepared by above method, was added to this. The mixture was refluxed at 105° C. for 8 hrs. The reaction mixture was cooled and filtered. The filtrate was evaporated in dryness to get solid nicotinamide 0.095 mole. Yield of isonicotinamide was 98.9 mole %.
Quantity
0.096 mol
Type
reactant
Reaction Step One
Name
Quantity
5.556 mol
Type
reactant
Reaction Step One
Name
Quantity
0.0115 mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinamide-d4
Reactant of Route 2
Reactant of Route 2
Nicotinamide-d4
Reactant of Route 3
Nicotinamide-d4
Reactant of Route 4
Reactant of Route 4
Nicotinamide-d4
Reactant of Route 5
Nicotinamide-d4
Reactant of Route 6
Nicotinamide-d4

Citations

For This Compound
45
Citations
N Hara, T Shibata, H Osago, K Yamada… - Journal of Nutritional …, 2014 - jstage.jst.go.jp
To determine the rates of cellular NAD+ synthesis and breakdown, incorporation of stable isotope-labeled precursors into NAD+ should be quantified. Although with 2H (D)-labeled …
Number of citations: 6 www.jstage.jst.go.jp
JK Nzoughet, JMC de La Barca… - … & visual science, 2019 - tvst.arvojournals.org
… (C) Chromatograms obtained for nicotinamide (NM; left) and its isotope-labeled analogue nicotinamide-d4 (NM-d4; right) in a plasma sample. Deuterated nicotinamide, NM-d4, was …
Number of citations: 41 tvst.arvojournals.org
H Shin, B Kim, J Lee - Food chemistry, 2013 - Elsevier
An isotope dilution LC/mass spectrometric (ID-LC/MS) method was developed as a candidate reference method for the accurate determination of niacin in infant formula, breakfast …
Number of citations: 31 www.sciencedirect.com
J Liu, T Huang, W Zhang, Y Liu - Citeseer
… Low level:nicotinamide: D4-nicotinamide is about 0.9:1(2.4 μg/g:2.6 μg/g); High level:nicotinamide: D4-nicotinamide is about 1.1:1(2.8 μg/g:2.6 μg/g). …
Number of citations: 5 citeseerx.ist.psu.edu
H Zhang, S Chen, W Liao, Y Ren - Journal Food Agriculture …, 2009 - researchgate.net
Fortification of infant formula provides the sole source of nutrition for bottle-fed baby; therefore, particular attention should be paid to ensure an adequate and balanced intake of vitamins…
Number of citations: 18 www.researchgate.net
E Nurit, B Lyan, A Piquet, G Branlard… - Analytical and …, 2015 - Springer
… The ion suppression was lower in the case of nicotinamide-d4, and no matrix effect was observed for pantothenic acid- 13 C3, 15 N hemicalcium salt in dough and toasted bread. Thus, …
Number of citations: 31 link.springer.com
G Branlard, E Pujos-Guillot - researchgate.net
… Thiamin-d3-hydrochloride, pantothenic acid-13C3,15N hemicalcium salt, and nicotinamide-d4 were obtained from Toronto Research Chemicals. For LC analysis, distilled water was …
Number of citations: 0 www.researchgate.net
EL Jacobson, AJ Dame, JS Pyrek, MK Jacobson - Biochimie, 1995 - Elsevier
Our understanding of the role of ADP-ribose polymer metabolism in limiting carcinogenic events and the dependence of this metabolism on cellular NAD levels predicts that niacin …
Number of citations: 85 www.sciencedirect.com
Y Sasaki, T Nakagawa, X Mao, A DiAntonio… - elife, 2016 - elifesciences.org
10.7554/eLife.19749.001 Overexpression of the NAD + biosynthetic enzyme NMNAT1 leads to preservation of injured axons. While increased NAD + or decreased NMN levels are …
Number of citations: 186 elifesciences.org
JB Jensen, OL Dollerup, AB Møller, TB Billeskov… - JCI insight, 2022 - ncbi.nlm.nih.gov
… Internal standard mix included 10 mg/L nicotinic-d4 acid, nicotinamide-d4, N-methylnicotinamide-d4, and D-tryptophan-d5 (all from CDN Isotopes); adenosine- 13 C 5 and nicotinamide …
Number of citations: 11 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.